molecular formula C17H13NO2S B11359798 S-(4-methylphenyl) 5-phenyl-1,2-oxazole-3-carbothioate

S-(4-methylphenyl) 5-phenyl-1,2-oxazole-3-carbothioate

Cat. No.: B11359798
M. Wt: 295.4 g/mol
InChI Key: CIHVRZNOXILWSQ-UHFFFAOYSA-N
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Description

S-(4-methylphenyl) 5-phenyl-1,2-oxazole-3-carbothioate: is a heterocyclic compound that belongs to the class of oxazoles Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-methylphenyl) 5-phenyl-1,2-oxazole-3-carbothioate typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkynes, which can be catalyzed by copper (I) or ruthenium (II) catalysts . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: S-(4-methylphenyl) 5-phenyl-1,2-oxazole-3-carbothioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized oxazole derivatives .

Scientific Research Applications

S-(4-methylphenyl) 5-phenyl-1,2-oxazole-3-carbothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-(4-methylphenyl) 5-phenyl-1,2-oxazole-3-carbothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

  • 5-mesyl-2-phenyl-4-tosyloxazole
  • 3,5-dimethyl-4-(R-phenyldiazenyl)isoxazole
  • 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole

Uniqueness: S-(4-methylphenyl) 5-phenyl-1,2-oxazole-3-carbothioate is unique due to its specific substitution pattern and the presence of both oxazole and carbothioate functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H13NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

S-(4-methylphenyl) 5-phenyl-1,2-oxazole-3-carbothioate

InChI

InChI=1S/C17H13NO2S/c1-12-7-9-14(10-8-12)21-17(19)15-11-16(20-18-15)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

CIHVRZNOXILWSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

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